![molecular formula C19H28N2O5 B1672468 Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate CAS No. 660846-41-3](/img/structure/B1672468.png)
Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also features a carbamate group (carbamoyl), which is often found in drugs and pesticides .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a tert-butyl ester group and a carbamate group attached via a methylene linker . The exact 3D conformation would depend on the specific stereochemistry at the various chiral centers in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The ester could undergo hydrolysis, transesterification, or reduction reactions. The carbamate group could also be hydrolyzed, and the piperidine ring could potentially participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamate and ester groups could enhance solubility in polar solvents, while the tert-butyl group could improve solubility in nonpolar solvents .Scientific Research Applications
-
Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : Tert-butyl piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Method : The specific methods of synthesis would depend on the desired end product, but generally involve reactions with various reagents under controlled conditions .
- Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
PROTAC Development
- Field : Medicinal Chemistry
- Application : Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, a similar compound, is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Method : The compound is incorporated into a larger PROTAC molecule, which is designed to bind to a specific target protein and an E3 ubiquitin ligase. This causes the target protein to be marked for degradation by the cell’s proteasome .
- Results : This approach allows for the selective degradation of disease-related proteins, offering a new strategy for drug development .
-
Synthesis of Crizotinib
- Field : Pharmaceutical Chemistry
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another similar compound, is an important intermediate in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer .
- Method : The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The end product, crizotinib, has shown effectiveness in treating patients with ALK-positive and ROS1-positive non-small cell lung cancer .
-
Synthesis of Unique Chemicals
- Field : Organic Chemistry
- Application : Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, a similar compound, is used in the synthesis of unique chemicals .
- Method : The specific methods of synthesis would depend on the desired end product, but generally involve reactions with various reagents under controlled conditions .
- Results : The synthesized chemicals can be used in various applications, including research and development, pharmaceuticals, and more .
-
Biological Evaluation
- Field : Biochemistry
- Application : Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, similar compounds, have been synthesized and evaluated for their biological activities .
- Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. Their structures were further confirmed by single crystal X-ray diffraction analysis .
- Results : The compounds were found to be moderately active against several microorganisms .
-
Drug Discovery
- Field : Medicinal Chemistry
- Application : Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, a similar compound, is used in drug discovery as a semi-flexible linker in PROTAC development for targeted protein degradation .
- Method : The compound is incorporated into a larger PROTAC molecule, which is designed to bind to a specific target protein and an E3 ubiquitin ligase .
- Results : This approach allows for the selective degradation of disease-related proteins, offering a new strategy for drug development .
-
Synthesis of Unique Chemicals
- Field : Organic Chemistry
- Application : Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, a similar compound, is used in the synthesis of unique chemicals .
- Method : The specific methods of synthesis would depend on the desired end product, but generally involve reactions with various reagents under controlled conditions .
- Results : The synthesized chemicals can be used in various applications, including research and development, pharmaceuticals, and more .
-
Biological Evaluation
- Field : Biochemistry
- Application : Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, similar compounds, have been synthesized and evaluated for their biological activities .
- Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. Their structures were further confirmed by single crystal X-ray diffraction analysis .
- Results : The compounds were found to be moderately active against several microorganisms .
-
Drug Discovery
- Field : Medicinal Chemistry
- Application : Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, a similar compound, is used in drug discovery as a semi-flexible linker in PROTAC development for targeted protein degradation .
- Method : The compound is incorporated into a larger PROTAC molecule, which is designed to bind to a specific target protein and an E3 ubiquitin ligase .
- Results : This approach allows for the selective degradation of disease-related proteins, offering a new strategy for drug development .
-
Synthesis of Crizotinib
- Field : Pharmaceutical Chemistry
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another similar compound, is an important intermediate in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer .
- Method : The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The end product, crizotinib, has shown effectiveness in treating patients with ALK-positive and ROS1-positive non-small cell lung cancer .
Future Directions
properties
IUPAC Name |
tert-butyl 4-[(2-methoxyphenyl)carbamoyloxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-11-9-14(10-12-21)13-25-17(22)20-15-7-5-6-8-16(15)24-4/h5-8,14H,9-13H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXGSDIZIYFNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate | |
CAS RN |
660846-41-3 | |
| Record name | 660846-41-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide](/img/structure/B1672385.png)
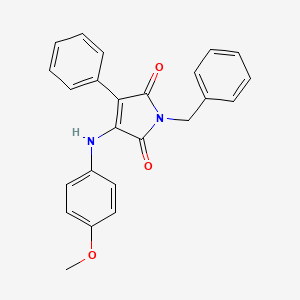
![4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide](/img/structure/B1672389.png)
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
![(Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol](/img/structure/B1672391.png)
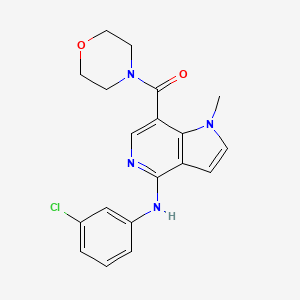
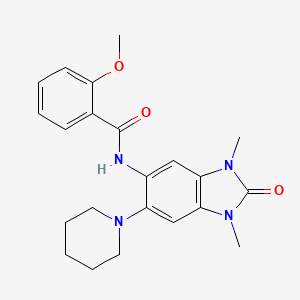
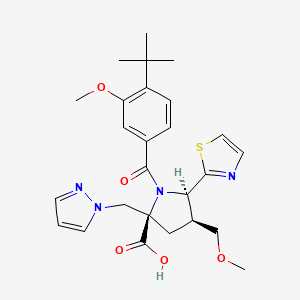
![2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid](/img/structure/B1672397.png)
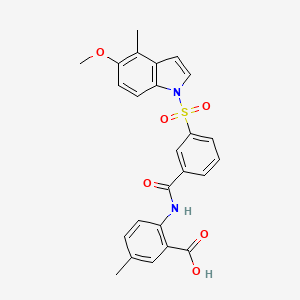
![(3as,6ar)-5-[(4e)-Oct-4-En-4-Yl]-N,4-Diphenyl-2,3,6,6a-Tetrahydropentalen-3a(1h)-Amine](/img/structure/B1672402.png)
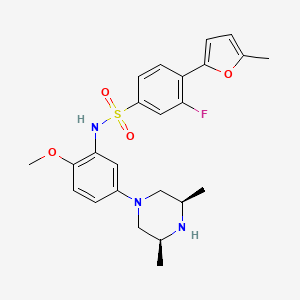
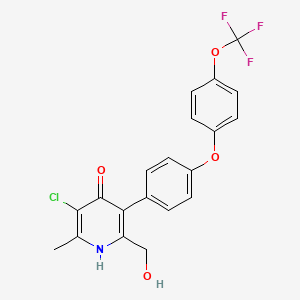
![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)